9-Bromo-16alpha-methyl-pregn-4-ene-3,11,20-trione
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Overview
Description
9-Bromo-16alpha-methyl-pregn-4-ene-3,11,20-trione is a corticosteroid hormone.
Scientific Research Applications
Synthesis of Hormone Pharmaceuticals :
- 9-Bromo-16alpha-methyl-pregn-4-ene-3,11,20-trione is a crucial intermediate in the synthesis of hormone pharmaceuticals. Its crystal structure, studied as part of its solvate with methanol, reveals strong intermolecular hydrogen bonds stabilizing the structure, which is significant for pharmaceutical synthesis (Zhang Hai-tao et al., 2006).
Steroidal Analogue Synthesis :
- This compound is used in the synthesis of various steroidal analogues. For example, selective bromination at specific positions on the steroidal frame can lead to different isomers, useful in exploring the structural aspects of steroids (J. Bull & A. Hodgkinson, 1972).
Spectral Analysis in Chemical Synthesis :
- The synthesis and spectral analysis of derivatives, such as epoxy pregnene derivatives, have been conducted. These studies are crucial for understanding the chemical properties and potential applications of these compounds (Hai-bin Yin & Hu-Zhe Zheng, 2007).
Favorskii Rearrangement Studies :
- The compound has been used in studying the Favorskii rearrangement, a chemical reaction that is important in organic chemistry and pharmaceutical synthesis (Robert Thomas Logan et al., 1981).
Synthesis of Novel Steroid Derivatives :
- Research includes the synthesis of new pregnane derivatives and glycosides, potentially targeting anti-dyslipidemic and anti-oxidant agents. Such research is pivotal in the development of new pharmaceuticals (A. Sethi et al., 2007).
Formation of Abeo-Steroids :
- The compound is involved in the formation of abeo-steroids from specific reactions, which is significant for understanding the stereochemistry of steroids and their synthetic analogues (S. Aoyama, 1971).
Properties
Molecular Formula |
C22H29BrO3 |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
(8S,9R,10S,13S,14S,16R,17S)-17-acetyl-9-bromo-10,13,16-trimethyl-1,2,6,7,8,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C22H29BrO3/c1-12-9-17-16-6-5-14-10-15(25)7-8-21(14,4)22(16,23)18(26)11-20(17,3)19(12)13(2)24/h10,12,16-17,19H,5-9,11H2,1-4H3/t12-,16+,17+,19-,20+,21+,22+/m1/s1 |
InChI Key |
CTHNQUQSBBJQFV-VMYXTEHFSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@]4([C@]3(C(=O)C[C@@]2([C@H]1C(=O)C)C)Br)C |
SMILES |
CC1CC2C3CCC4=CC(=O)CCC4(C3(C(=O)CC2(C1C(=O)C)C)Br)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)CCC4(C3(C(=O)CC2(C1C(=O)C)C)Br)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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